N-(2,5-dimethylphenyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-hydroxybenzamide, commonly known as DMBA, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. It is a small molecule that has the potential to modulate several cellular pathways and has been found to be effective in various scientific research applications.
Mechanism of Action
DMBA exerts its effects by modulating several cellular pathways. It has been found to activate the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. DMBA has also been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival. Additionally, DMBA has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMBA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and protect against neurodegenerative disorders. DMBA has also been found to modulate the expression of various genes involved in the regulation of cellular pathways.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for lab experiments, including its small size, ease of synthesis, and ability to modulate several cellular pathways. However, DMBA has several limitations, including its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMBA. One potential future direction is the development of novel DMBA analogs that have improved pharmacological properties. Another potential future direction is the study of DMBA in combination with other drugs for the treatment of various diseases. Additionally, the study of DMBA in animal models and clinical trials could provide further insights into its potential therapeutic applications.
Synthesis Methods
DMBA can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine with 4-hydroxybenzoyl chloride in the presence of a base. The reaction results in the formation of DMBA, which can be purified through recrystallization.
Scientific Research Applications
DMBA has been extensively studied for its various scientific research applications. It has been found to be effective in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. DMBA has been found to modulate several cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in the regulation of cell growth, differentiation, and survival.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(17)8-6-12/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQWFGRLYZABP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.